molecular formula C8H10N4O3 B1488252 5,7-Dimethyl-[1,2,4]Triazolo[1,5-A]Pyrimidine-2-Carboxylic Acid Hydrate CAS No. 1260814-09-2

5,7-Dimethyl-[1,2,4]Triazolo[1,5-A]Pyrimidine-2-Carboxylic Acid Hydrate

Cat. No.: B1488252
CAS No.: 1260814-09-2
M. Wt: 210.19 g/mol
InChI Key: LYBGJUVMISYDJS-UHFFFAOYSA-N
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Description

5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid hydrate (CAS 87253-62-1) is a chemical intermediate of significant interest in medicinal chemistry and antiviral drug discovery. Its core structure is integral to a class of potent inhibitors that target the RNA-dependent RNA polymerase (RdRP) of influenza viruses . This polymerase is a heterotrimeric complex (PA, PB1, PB2), and research has shown that 1,2,4-triazolo[1,5-a]pyrimidine-2-carboxamide derivatives act by disrupting the essential protein-protein interaction between the PA and PB1 subunits, thereby preventing the assembly of a functional replication complex . This mechanism offers a promising approach for developing new anti-flu agents. The structural similarity of the 1,2,4-triazolo[1,5-a]pyrimidine scaffold to purine bases also makes it a versatile building block for designing molecules with diverse biological activities, extending its research utility beyond virology . This product is supplied for laboratory research purposes. For Research Use Only. Not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O2.H2O/c1-4-3-5(2)12-8(9-4)10-6(11-12)7(13)14;/h3H,1-2H3,(H,13,14);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYBGJUVMISYDJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=NC(=NN12)C(=O)O)C.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Diamino Precursors with Orthoesters

A prominent method involves the cyclocondensation oftriazolo[1,5-a]pyrimidine-6,7-diamines with orthoesters under acidic conditions to form the fused triazolopyrimidine ring system. This method avoids the need for microwave activation and uses mild heating (80–90 °C) in glacial acetic acid or acetic acid/DMF mixtures.

  • Procedure: The diamine precursor (1 mmol) is suspended in glacial acetic acid (4 mL), and triethyl orthoformate (0.5 mL, 3 mmol) is added. The mixture is heated at 80 °C for 2–3 hours, then cooled to room temperature to precipitate the product.
  • Yield: Typically high, around 81% for related compounds.
  • Notes: This approach allows selective formation of the fused ring without side reactions such as over-formylation or ring opening.

Nitration and Subsequent Reduction of Amino Precursors

Starting from 6-nitro-triazolo[1,5-a]pyrimidin-7-amines, nitration is performed using a mixture of fuming nitric acid and concentrated sulfuric acid under cooling and reflux conditions. The nitro groups are then reduced catalytically (Pd/C under hydrogen atmosphere) to yield the corresponding diamines, which serve as key intermediates for further cyclization.

  • Nitration Conditions: Ice bath cooling, gradual heating to 80 °C, 4-hour reflux.
  • Reduction Conditions: Hydrogenation at 50 °C and 5–7 bar hydrogen pressure in DMF or ethanol, 5–7 hours.
  • Yields: Nitration yields are high (86–92%), reduction yields around 88%.

Purification and Characterization

Purification steps commonly involve filtration, washing with cold solvents (e.g., propan-2-ol at 0°C), and recrystallization to achieve high purity and hydrate formation. Analytical techniques such as melting point determination, NMR spectroscopy, and elemental analysis confirm the structure and purity.

Data Table Summarizing Key Preparation Steps

Step Reagents/Conditions Yield (%) Notes
Nitration of amino precursor Fuming HNO3 + H2SO4, ice bath → 80 °C reflux 86–92 High yield, forms nitro intermediate
Catalytic reduction Pd/C, H2 (5–7 bar), 50 °C, DMF or EtOH ~88 Converts nitro to diamine
Cyclocondensation with orthoester Triethyl orthoformate, AcOH, 80 °C, 2–3 h ~81 Forms fused triazolopyrimidine ring
Oxidation/substitution for acid Various oxidation or substitution methods Variable Introduces carboxylic acid group
Purification Filtration, cold solvent washing, recrystallization - Removes impurities, obtains hydrate

Research Findings and Considerations

  • The cyclocondensation method without microwave activation is advantageous for scalability and operational simplicity.
  • Use of catalytic hydrogenation provides a clean reduction step with high selectivity and yield.
  • Controlling reaction temperature and acid concentration is critical to avoid side reactions and degradation.
  • Purification by recrystallization from propan-2-ol effectively removes phosphine oxide impurities when phosphine reagents are involved.
  • The hydrate form is typically obtained by crystallization from aqueous or alcoholic solvents under controlled temperature.

Chemical Reactions Analysis

Types of Reactions: 5,7-Dimethyl-[1,2,4]Triazolo[1,5-A]Pyrimidine-2-Carboxylic Acid Hydrate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research indicates that derivatives of triazolo-pyrimidines exhibit significant anticancer properties. Studies have shown that 5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid can inhibit tumor growth in various cancer cell lines. For example:

  • Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that this compound reduces cell viability in breast cancer cells through apoptosis induction mechanisms .

2. Antiviral Properties
This compound has also been evaluated for its antiviral activity. Specific derivatives have shown efficacy against viral infections by interfering with viral replication processes.

  • Case Study : Research highlighted in Antiviral Research reported that certain triazolo-pyrimidine compounds exhibit inhibitory effects on RNA viruses, suggesting potential therapeutic applications against viral infections .

Agricultural Science Applications

3. Plant Growth Regulators
The compound has been explored as a potential plant growth regulator. Its ability to influence plant metabolism can enhance growth rates and resistance to environmental stressors.

  • Application Example : Field trials have indicated that formulations containing triazolo-pyrimidines improve crop yields under drought conditions by modulating hormonal pathways related to stress responses .

Materials Science Applications

4. Synthesis of Functional Materials
5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid serves as a precursor for synthesizing novel materials with specific electronic or optical properties.

  • Research Findings : Studies have shown that incorporating this compound into polymer matrices enhances the thermal stability and mechanical properties of the resulting materials .

Summary Table of Applications

Application AreaSpecific Use CaseReference
Medicinal ChemistryAnticancer activity
Antiviral properties
Agricultural SciencePlant growth regulation
Materials ScienceSynthesis of functional materials

Mechanism of Action

The mechanism by which 5,7-Dimethyl-[1,2,4]Triazolo[1,5-A]Pyrimidine-2-Carboxylic Acid Hydrate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact mechanism can vary depending on the specific application and the derivatives involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Table 1: Key Structural Differences
Compound Name Substituents Functional Groups CAS Number
5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid hydrate 5-CH₃, 7-CH₃, 2-COOH Carboxylic acid, methyl 87253-62-1
Ethyl 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate 5-CH₃, 7-CH₃, 2-COOEt Ester, methyl See
5,7-Dichloro-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid 5-Cl, 7-Cl, 2-COOH Carboxylic acid, chloro 78706-26-0
3-(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid 5-CH₃, 7-CH₃, 2-CH₂CH₂COOH Propanoic acid, methyl See
Ethyl 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate 5-CH₃, 7-CH₃, 6-COOEt Ester (position 6), methyl 1871041-43-8
  • Electronic Effects : Methyl groups (electron-donating) enhance electron density on the triazolo-pyrimidine core, while chloro substituents (electron-withdrawing) reduce it, altering reactivity and binding interactions .

Physical and Chemical Properties

Table 2: Comparative Physical Properties
Compound Name Molecular Weight (g/mol) Melting Point (°C) Solubility
This compound 192.18 (anhydrous) Not reported Polar solvents (DMSO)
Ethyl 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate ~234.25 Not reported Organic solvents
5,7-Dichloro-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid 261.06 Not reported Moderate polarity
3-(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid 263.27 Not reported Aqueous/organic mix
  • Solubility : The carboxylic acid form (target compound) is more soluble in polar solvents like DMSO, while ester derivatives exhibit better solubility in organic solvents .
  • Stability : Hydrated forms may exhibit hygroscopicity, requiring controlled storage conditions .

Commercial Availability and Cost

Table 3: Commercial Comparison
Compound Name Supplier Price (10 mg) Availability
5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid Santa Cruz Biotechnology $118.00 Limited
Ethyl 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate ECHEMI Not listed Custom synthesis
3-(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid TRC $265.00 (100 mg) Bulk orders
  • The target compound is more readily available but costly due to niche applications .
  • Propanoic acid derivatives are marketed for research-scale use, reflecting specialized demand .

Biological Activity

5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid hydrate (DMTPCA) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of DMTPCA, supported by data tables and case studies.

  • IUPAC Name: 5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid
  • Molecular Formula: C8H8N4O2
  • Molecular Weight: 192.18 g/mol
  • CAS Number: 87253-62-1

Biological Activity Overview

DMTPCA exhibits various biological activities that have been the subject of several studies. Notably, it has shown potential anticancer properties and anti-inflammatory effects.

Anticancer Activity

Research has indicated that DMTPCA and its derivatives can interact with metal complexes to enhance cytotoxic activity against cancer cells. For instance, studies involving platinum(II) compounds coordinated with DMTPCA demonstrated significant cytotoxic effects in vitro against various cancer cell lines. The mechanism of action appears to involve the formation of DNA adducts and disruption of cellular processes essential for cancer cell survival .

Anti-inflammatory Activity

In addition to its anticancer properties, DMTPCA has been investigated for its anti-inflammatory effects. It has been found to inhibit the activation of inflammatory pathways, potentially through modulation of NF-kB and AP-1 signaling pathways. The compound's structure allows it to act as a ligand for key proteins involved in inflammation .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerSignificant cytotoxicity in cancer cell lines
Anti-inflammatoryInhibition of NF-kB/AP-1 signaling
Metal ComplexationEnhanced cytotoxicity via metal coordination

Detailed Findings

  • Cytotoxic Studies : The interaction of DMTPCA with platinum complexes was assessed using various cancer cell lines. Results indicated an IC50 value in the micromolar range, demonstrating potent anticancer activity.
  • Inflammation Modulation : In cellular assays, DMTPCA reduced the production of pro-inflammatory cytokines in response to lipopolysaccharide (LPS) stimulation. This suggests a potential therapeutic role in diseases characterized by chronic inflammation.

The biological activity of DMTPCA can be attributed to its ability to interact with various biological targets:

  • DNA Interaction : The compound forms stable complexes with DNA, which may lead to apoptosis in cancer cells.
  • Protein Binding : DMTPCA acts as a ligand for several proteins involved in inflammatory responses, modulating their activity and downstream signaling pathways.

Q & A

Basic Question: What are the standard synthetic protocols for preparing 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine derivatives?

Methodological Answer:
The synthesis typically involves cyclocondensation reactions. For example, a warm solution of Ni(NO₃)₂ in ethanol is added to a thiosemicarbazide derivative under vigorous stirring, followed by reflux and crystallization . Alternatively, acyl chlorides or isocyanates can react with amino precursors in dry dioxane under argon, with purification via flash chromatography (e.g., EtOAc–light petroleum gradient) . Key steps include stoichiometric control (1:1.2 molar ratio of precursor to reagent) and inert atmosphere to prevent oxidation.

Advanced Question: How can experimental design optimize reaction conditions for synthesizing substituted derivatives?

Methodological Answer:
Statistical methods like fractional factorial design (FFD) or response surface methodology (RSM) minimize experimental runs while maximizing data output. For instance, variables such as temperature, solvent polarity, and catalyst loading can be systematically varied to identify optimal yield conditions. Central composite designs (CCD) are recommended for non-linear relationships between variables .

Basic Question: What techniques are used for structural characterization of this compound?

Methodological Answer:
X-ray diffraction (XRD) is the gold standard for resolving crystal structures. Single-crystal XRD with SHELXTL software can confirm bond angles and lattice parameters, as demonstrated for analogous triazolopyrimidine derivatives . Complementary techniques include FT-IR for functional group analysis and NMR (¹H/¹³C) to verify substituent positions.

Advanced Question: How can computational modeling predict electronic properties or reactivity?

Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model electronic distributions, frontier molecular orbitals, and nucleophilic/electrophilic sites. Molecular docking (AutoDock Vina) can predict binding affinities to biological targets, such as enzymes, by simulating ligand-protein interactions .

Basic Question: What assays are used for preliminary pharmacological screening?

Methodological Answer:
Standard in vitro assays include:

  • Enzyme inhibition : Measure IC₅₀ values via spectrophotometric kinetics (e.g., acetylcholinesterase inhibition at 412 nm).
  • Antimicrobial activity : Broth microdilution (MIC/MBC) against Gram-positive/negative strains .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HepG2, MCF-7) with EC₅₀ determination .

Advanced Question: How can researchers resolve contradictions in bioactivity data across derivatives?

Methodological Answer:
Contradictions often arise from substituent effects. Use structure-activity relationship (SAR) studies to correlate functional groups (e.g., trifluoromethyl, aryl) with activity trends. For example, trichloromethyl groups at C7 enhance nucleophilic substitution efficiency compared to C5 positions . Pair in vitro assays with molecular dynamics simulations to validate mechanistic hypotheses .

Basic Question: How is solubility and stability assessed for hydrate forms?

Methodological Answer:

  • Solubility : Shake-flask method in buffers (pH 1–7.4) with HPLC quantification.
  • Stability : Accelerated stability studies (40°C/75% RH for 1–3 months) monitor degradation via LC-MS. Hydrate stability is particularly sensitive to humidity; dynamic vapor sorption (DVS) quantifies water uptake .

Advanced Question: What strategies improve formulation stability without altering bioactivity?

Methodological Answer:

  • Co-crystallization : Use GRAS co-formers (e.g., citric acid) to enhance thermal stability.
  • Nanoencapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles protect against hydrolysis.
  • Lyophilization : Remove bound water while retaining crystallinity via freeze-drying .

Basic Question: How can computational tools predict physicochemical properties?

Methodological Answer:
Software like ACD/Labs or ChemAxon calculates logP, pKa, and solubility. QSPR models (Quantitative Structure-Property Relationship) correlate descriptors (e.g., polar surface area, H-bond donors) with experimental data .

Advanced Question: What multi-scale modeling approaches integrate synthesis and bioactivity data?

Methodological Answer:
Combine DFT (electronic scale), molecular dynamics (conformational scale), and pharmacokinetic modeling (systemic scale). For example, COMSOL Multiphysics simulates reaction-diffusion dynamics in catalytic synthesis, while PBPK models predict tissue distribution post-administration .

Retrosynthesis Analysis

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Strategy Settings

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,7-Dimethyl-[1,2,4]Triazolo[1,5-A]Pyrimidine-2-Carboxylic Acid Hydrate
Reactant of Route 2
5,7-Dimethyl-[1,2,4]Triazolo[1,5-A]Pyrimidine-2-Carboxylic Acid Hydrate

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